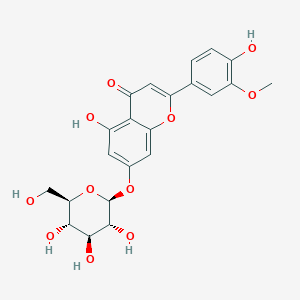

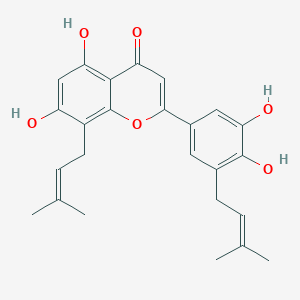

Epimedokoreanin B

描述

Epimedokoreanin B is a natural flavonoid with anticancer, anti-inflammatory, and antibacterial effects . It has been found to inhibit the growth of lung cancer cells through endoplasmic reticulum stress-mediated apoptosis accompanied by autophagosome accumulation . It also acts as an anti-periodontitis agent that inhibits gingipains and Porphyromonas gingivalis growth and biofilm formation .

Synthesis Analysis

Epimedokoreanin B is a prenylated flavonoid isolated from Epimedium koreanum . It has been found to significantly inhibit the formation of both N (ε) - (carboxymethyl)lysine (CML) and N (ω) - (carboxymethyl)arginine (CMA), suggesting it may prevent clinical complications of diabetes by inhibiting advanced glycation end-products .

Molecular Structure Analysis

Epimedokoreanin B is a prenylated flavonoid . Its chemical structure can be found in various databases .

Chemical Reactions Analysis

Epimedokoreanin B has been found to significantly inhibit the formation of both N (ε) - (carboxymethyl)lysine (CML) and N (ω) - (carboxymethyl)arginine (CMA) . This suggests that it may have a role in preventing the clinical complications of diabetes by inhibiting advanced glycation end-products .

Physical And Chemical Properties Analysis

Epimedokoreanin B is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学研究应用

Cancer Treatment Research

Epimedokoreanin B (EKB) has been studied for its potential anti-cancerous effects, particularly in human non-small cell lung cancer (NSCLC) cells. Research indicates that EKB treatment can inhibit cell proliferation and migration, which are key factors in cancer progression .

Apoptosis Induction

Studies have also explored EKB’s ability to induce apoptosis, a form of programmed cell death that is often defective in cancer cells. This could make EKB a valuable compound in developing therapies that target cancer cell elimination .

Paraptosis Induction

EKB has been associated with the induction of paraptosis, a type of non-apoptotic programmed cell death. This mechanism is considered more effective in certain contexts compared to apoptosis and could offer alternative therapeutic pathways .

Cell Viability and Migration

The effects of EKB on cell viability and migration have been assessed using assays like MTT and wound-healing, providing insights into its potential as an anti-cancer agent by affecting these cellular processes .

Proteasomal Inhibition

Research has suggested that compounds like EKB can inhibit proteasomal activity, which plays a crucial role in regulating protein turnover in cells. This inhibition can lead to the accumulation of misfolded proteins, triggering cell death pathways beneficial for treating diseases like cancer .

Cytoplasmic Vacuolation

EKB treatment has been observed to cause cytoplasmic vacuolation in lung cancer cells, a phenomenon associated with cellular stress and death mechanisms. This effect could be leveraged in designing drugs that induce cancer cell death .

作用机制

Target of Action

EKB’s primary targets are human non-small cell lung cancer (NSCLC) cells, specifically A549 and NCI-H292 cells . It also targets gingipains and Porphyromonas gingivalis, which are involved in periodontitis .

Biochemical Pathways

EKB affects the ER stress pathway, leading to paraptosis . The vacuoles stimulated by EKB predominantly derive from ER and mitochondria dilation, which are characteristics of paraptosis . Down-regulation of Alix and up-regulation of ER stress-related proteins after EKB treatment further support the occurrence of paraptosis .

Result of Action

EKB inhibits cell proliferation and migration, accompanied by cytoplasmic vacuolation in both A549 and NCI-H292 cell lines . It also inhibits the growth of lung cancer cells . In addition, EKB suppresses the virulence of gingipains-containing P. gingivalis culture supernatants .

Action Environment

It’s worth noting that ekb’s inhibitory effect on lung cancer cell proliferation was demonstrated in a zebrafish xenograft model , suggesting that it may be effective in different biological environments.

属性

IUPAC Name |

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(29)24(15)30)22-12-20(28)23-19(27)11-18(26)17(25(23)31-22)8-6-14(3)4/h5-6,9-12,26-27,29-30H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZMBCVLWOJASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epimedokoreanin B | |

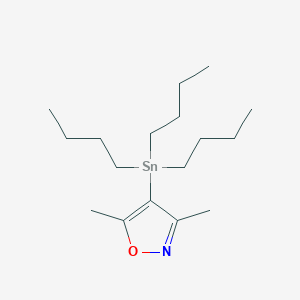

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Epimedokoreanin B and where is it found?

A: Epimedokoreanin B is a prenylated flavonoid primarily isolated from the aerial parts of Epimedium koreanum Nakai, a plant used in traditional medicine. []

Q2: How does Epimedokoreanin B exert its anti-tumor effects?

A: Research suggests that Epimedokoreanin B inhibits tumor progression by suppressing the activation of STAT3, a protein involved in cell growth and survival. This effect was observed both in tumor cells and within the tumor microenvironment, specifically by inhibiting the M2 polarization of tumor-associated macrophages (TAMs). []

Q3: Can you elaborate on the role of Epimedokoreanin B in modulating macrophage activity?

A: Epimedokoreanin B exhibits anti-inflammatory effects by suppressing the polarization of macrophages into the M2 phenotype, which is known to promote tumor growth. This compound achieves this by inhibiting the expression of CD163, a marker of M2 macrophages, and reducing the production of the pro-inflammatory cytokine interleukin (IL)-10 in human monocyte-derived macrophages (HMDMs). []

Q4: How does the presence of prenyl groups impact the biological activity of Epimedokoreanin B?

A: Studies comparing Epimedokoreanin B with its parent compound, luteolin, reveal that the presence of prenyl groups significantly enhances its biological activity. For instance, Epimedokoreanin B demonstrates a 6-fold greater potency in inhibiting human neutrophil elastase (HNE) compared to luteolin. This highlights the crucial role of prenyl groups in enhancing the inhibitory effects of this flavonoid. [, ]

Q5: What is the mechanism of action of Epimedokoreanin B against Porphyromonas gingivalis?

A: Epimedokoreanin B exhibits promising activity against Porphyromonas gingivalis, a key pathogen in periodontitis. It achieves this by inhibiting the activity of gingipains, the virulence cysteine proteases produced by the bacterium. [] Additionally, it hinders the growth of P. gingivalis and disrupts its biofilm formation, suggesting multiple mechanisms of action against this periodontal pathogen. []

Q6: Has the anti-tumor activity of Epimedokoreanin B been demonstrated in vivo?

A: Yes, oral administration of Epimedokoreanin B showed significant tumor growth inhibition in a mouse model implanted with LM8 sarcoma cells, supporting its potential as an anti-cancer agent. []

Q7: Are there other potential therapeutic applications for Epimedokoreanin B being investigated?

A: Beyond its anti-tumor and anti-periodontitis properties, research indicates that Epimedokoreanin B might be beneficial for other conditions. For instance, it has demonstrated an inhibitory effect on advanced glycation end-products (AGEs), suggesting a potential role in managing diabetic complications. [] Further research is needed to explore these possibilities fully.

Q8: What analytical techniques are used to characterize and quantify Epimedokoreanin B?

A: Researchers employ a combination of techniques to identify and quantify Epimedokoreanin B. These include spectroscopic methods like Electrospray Ionization Mass Spectrometry (ESI-MS), proton Nuclear Magnetic Resonance (~1H-NMR), and carbon-13 Nuclear Magnetic Resonance (~13C-NMR). [, ] Chromatographic techniques, such as column chromatography with silica gel and Sephadex LH-20, are used for the isolation and purification of Epimedokoreanin B. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)

![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)

![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)